Sivelestat sodium hydrate

Übersicht

Beschreibung

Sivelestat sodium hydrate, also known as EI 546, LY 544349, Ono-5046, and Elaspol, is a competitive human neutrophil elastase (HNE) inhibitor . It is used to inhibit human neutrophil elastase-mediated cell signaling . It has been used in the treatment of acute respiratory failure and may also improve neuropathic pain .

Molecular Structure Analysis

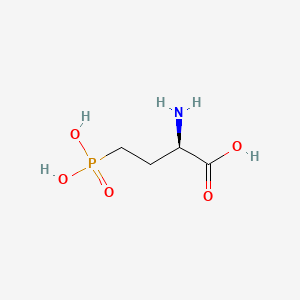

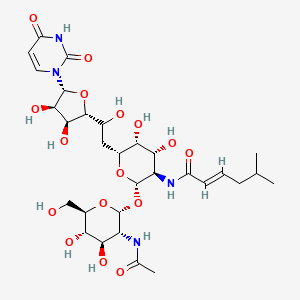

The empirical formula of Sivelestat sodium hydrate is C20H22N2O7S · xNa+ · yH2O . Its molecular weight is 434.46 (anhydrous free acid basis) .Chemical Reactions Analysis

Sivelestat sodium hydrate is a competitive inhibitor of human neutrophil elastase (HNE), with an IC50 of 44 nM and a Ki of 0.2 μM . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse (IC50 = 19 to 49 nM) .Physical And Chemical Properties Analysis

Sivelestat sodium hydrate is a solid, white to off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Treatment of COVID-19-Related Acute Respiratory Distress Syndrome (ARDS)

Sivelestat Sodium has been used in the treatment of ARDS associated with COVID-19 . A study found that it significantly improved the oxygenation index of patients with COVID-19-associated ARDS and considerably reduced the risk of death in patients with a baseline oxygenation index of less than 200 mmHg .

Treatment of Sepsis-Induced ARDS

Sivelestat Sodium has also been used in the treatment of sepsis-induced ARDS . It was found to improve oxygenation within the first five days of treatment and may be associated with decreased 28-day mortality .

Combination Therapy for Sepsis with ARDS

A comparative analysis investigated the efficacy of Sivelestat Sodium Hydrate (SSH) combined with Ulinastatin (UTI) in the treatment of sepsis with ARDS . The combination of SSH plus UTI was found to improve lung injury and pulmonary ventilation function, and reduce inflammation and oxidative stress in patients with sepsis and ARDS .

Pharmacoeconomics of Sivelestat Sodium in ARDS Treatment

The pharmacoeconomics of Sivelestat Sodium in the treatment of septic acute respiratory distress syndrome has been studied . While the details of this study are not available in the search results, it indicates that the cost-effectiveness of Sivelestat Sodium in ARDS treatment is a topic of interest in the scientific community .

Wirkmechanismus

Target of Action

Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells . In the context of acute respiratory distress syndrome (ARDS), uncontrolled neutrophil-dominant inflammation and increased permeability of lung microvascular endothelium and alveolar epithelial cell layers are common pathophysiological features .

Mode of Action

Sivelestat sodium acts as a neutrophil elastase inhibitor . It can selectively inhibit elastase release from neutrophils , thereby reducing pulmonary vascular permeability . The interaction of sivelestat sodium and elastase is a static quenching process, where sivelestat sodium can bind with elastase to form a 1:1 complex .

Biochemical Pathways

Sivelestat sodium affects the PI3K/AKT/mTOR signaling pathway . It has been shown to reduce the inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to block NF-kB pathway activators in the renal tissue . In addition, it has been found to decrease the renal PI3K/AKT phosphorylation .

Pharmacokinetics

It has been observed that sivelestat sodium can significantly improve the oxygenation index of patients with covid-19-associated ards .

Result of Action

Sivelestat sodium has been shown to reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . It also demonstrated a significant improvement in the oxygenation index of patients with COVID-19-associated ARDS and was found to considerably reduce the risk of death in patients with a baseline oxygenation index of <200 mmHg .

Action Environment

The efficacy of sivelestat sodium can be influenced by various environmental factors. For instance, in the context of sepsis-induced ARDS, sivelestat sodium appears to show benefit without inhibiting the host immune defense in cases of infection . .

Safety and Hazards

Sivelestat sodium hydrate should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

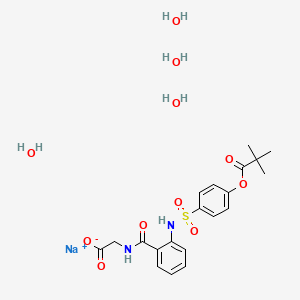

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S.Na.4H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;;;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;4*1H2/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHREJBSQUSUCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N2NaO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046727 | |

| Record name | Sivelestat sodium tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sivelestat sodium | |

CAS RN |

201677-61-4 | |

| Record name | Sivelestat sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201677614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sivelestat sodium tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIVELESTAT SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737RR8Y409 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)